4-Chlorobenzylmagnesium chloride

Descripción general

Descripción

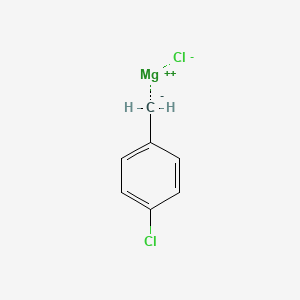

4-Chlorobenzylmagnesium chloride is an organomagnesium compound, commonly used as a Grignard reagent in organic synthesis. It is a valuable intermediate in the preparation of various organic compounds, particularly in the formation of carbon-carbon bonds. The compound is characterized by the presence of a magnesium atom bonded to a 4-chlorobenzyl group and a chloride ion.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-Chlorobenzylmagnesium chloride is typically synthesized through the reaction of 4-chlorobenzyl chloride with magnesium metal in the presence of a suitable solvent such as diethyl ether or tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the oxidation of the Grignard reagent. The general reaction is as follows:

4-Chlorobenzyl chloride+Mg→4-Chlorobenzylmagnesium chloride

Industrial Production Methods

In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for the addition of reagents and solvents, as well as for the monitoring of reaction parameters, is common in industrial production.

Análisis De Reacciones Químicas

Types of Reactions

4-Chlorobenzylmagnesium chloride undergoes various types of chemical reactions, including:

Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.

Substitution Reactions: Can replace halides in organic compounds.

Coupling Reactions: Forms carbon-carbon bonds with other organic halides.

Common Reagents and Conditions

Carbonyl Compounds: Aldehydes and ketones are common reactants.

Solvents: Diethyl ether, THF.

Conditions: Inert atmosphere, low temperatures to control reactivity.

Major Products

Alcohols: From reactions with aldehydes and ketones.

Substituted Aromatics: From substitution reactions.

Aplicaciones Científicas De Investigación

4-Chlorobenzylmagnesium chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Chemistry: Synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.

Biology: Preparation of biologically active compounds.

Medicine: Intermediate in the synthesis of drug molecules.

Industry: Production of polymers, resins, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 4-chlorobenzylmagnesium chloride involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers in other molecules. This nucleophilic addition is facilitated by the partial negative charge on the carbon atom bonded to magnesium, making it highly reactive towards electrophiles such as carbonyl groups.

Comparación Con Compuestos Similares

Similar Compounds

- Benzylmagnesium chloride

- 4-Bromobenzylmagnesium chloride

- 4-Methylbenzylmagnesium chloride

Uniqueness

4-Chlorobenzylmagnesium chloride is unique due to the presence of the chlorine atom on the benzyl group, which can influence the reactivity and selectivity of the compound in various chemical reactions. This makes it particularly useful in the synthesis of chlorinated organic compounds and in reactions where the chlorine atom can participate in further transformations.

Actividad Biológica

4-Chlorobenzylmagnesium chloride is a Grignard reagent widely used in organic synthesis, particularly in the formation of carbon-carbon bonds. Its biological activity, while less explored compared to its synthetic applications, presents interesting avenues for research, particularly in medicinal chemistry and pharmacology.

- Molecular Formula : CHClMg

- CAS Number : 874-72-6

- Solubility : Miscible with tetrahydrofuran (THF) and other organic solvents.

Synthesis and Applications

This compound serves as a precursor in the synthesis of various organic compounds. For example, it can react with 1-bromo-3-methyl-2-butene to produce 1-chloro-4-(4-methyl-3-pentenyl)benzene, showcasing its utility in constructing complex molecular architectures .

Antiviral Properties

Research indicates that derivatives of 4-chlorobenzyl compounds exhibit antiviral activity. A study highlighted the synthesis of various chlorophenyl derivatives, some of which demonstrated approximately 50% inhibition of Tobacco Mosaic Virus (TMV), suggesting potential applications in antiviral drug development .

Antitumor Activity

Another study focused on the synthesis of naphthyridinone derivatives using Grignard reagents, including this compound. These compounds were evaluated for their antitumor properties, with some showing significant activity against cancer cell lines. The ability to modify these compounds further enhances their potential as therapeutic agents .

Case Studies

-

Synthesis of Antiviral Agents :

- A series of 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives were synthesized and tested against TMV. The results indicated that certain compounds had comparable efficacy to established antiviral agents, demonstrating the potential for 4-chlorobenzyl derivatives in developing new antiviral therapies .

-

Antitumor Drug Development :

- In a study aiming to create MET-targeting antitumor drugs, researchers utilized this compound to synthesize various naphthyridinone derivatives. These compounds were subjected to biological assays revealing promising cytotoxicity against several cancer cell lines, indicating their potential as new anticancer agents .

Research Findings Summary

| Study Focus | Key Findings | Potential Applications |

|---|---|---|

| Antiviral Activity | Compounds showed ~50% TMV inhibition | Development of antiviral drugs |

| Antitumor Activity | Significant cytotoxicity against cancer cells | New anticancer therapies |

Propiedades

IUPAC Name |

magnesium;1-chloro-4-methanidylbenzene;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl.ClH.Mg/c1-6-2-4-7(8)5-3-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVNSCNGKEXNKBU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1=CC=C(C=C1)Cl.[Mg+2].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2Mg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40446382 | |

| Record name | Magnesium chloride (4-chlorophenyl)methanide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40446382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874-72-6 | |

| Record name | Magnesium chloride (4-chlorophenyl)methanide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40446382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of using a mixed solvent system in the preparation of 4-chlorobenzylmagnesium chloride?

A1: The research article highlights the use of a mixed solvent system of ethyl ether and methyl tert-butyl ether (MTBE) for preparing this compound from p-chlorobenzyl chloride []. While the article doesn't explicitly detail the reasoning behind this choice, it's likely related to optimizing the Grignard reagent formation. Factors like solubility of reactants and products, reaction kinetics, and potential side reactions can be influenced by the solvent system. Further investigation into the specific advantages of this mixed solvent system compared to using either ether alone would be beneficial for optimizing this synthetic step.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.